molecular formula C12H10BrNO2S B1349961 Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate CAS No. 156274-31-6

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

Cat. No. B1349961
CAS RN: 156274-31-6
M. Wt: 312.18 g/mol
InChI Key: VRCWDZZOUSAXIH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (MBABPC) is a chemical compound that has been studied for its potential applications in many scientific research fields. This compound has been studied for its ability to act as a reagent in organic synthesis, as a catalyst in biochemical reactions, and for its potential to be used in drug development. MBABPC has also been studied for its potential to act as an inhibitor of certain enzymes and to act as a ligand in binding studies. In

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors due to their excellent charge-carrier properties. Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate can be used to synthesize organic semiconductors that are applied in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as corrosion inhibitors. The specific structure of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate could potentially be tailored to enhance this application, providing protection for metals and alloys in corrosive environments .

Pharmaceutical Intermediates

This compound is a significant intermediate in the synthesis of various pharmaceutical products. It has been used in the preparation of drugs with anti-hypertensive, antitumor, anti-HIV, and antiviral properties .

Material Science

The unique properties of thiophene derivatives make them suitable for material science applications. They can be incorporated into polymers or coatings to impart specific characteristics like thermal stability or electrical conductivity .

Anticancer Agents

Thiophene derivatives exhibit anticancer properties. Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate could be utilized in the synthesis of novel anticancer agents, contributing to the development of new chemotherapy drugs .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives are well-documented. This compound could be used to develop new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternatives to existing medications .

Antimicrobial Applications

Thiophene compounds have shown antimicrobial activity. Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate could be explored for its efficacy against various bacterial and fungal pathogens, leading to new antimicrobial drugs .

Kinase Inhibition

Kinases are enzymes that play a crucial role in the regulation of cell functions. Thiophene derivatives have been used to inhibit kinase activity, which is beneficial in treating diseases like cancer. This compound could be a key ingredient in the development of kinase inhibitors .

properties

IUPAC Name

methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWDZZOUSAXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to characterize the structure of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate?

A1: The researchers employed a combination of spectroscopic methods to confirm the structural features of BPTC. These included:

  • Fourier transform infrared (FT-IR) spectroscopy: This technique provided insights into the vibrational modes of the molecule, helping to identify functional groups present. []
  • Raman spectroscopy: Complementary to FT-IR, Raman spectroscopy offered additional information about the vibrational characteristics of BPTC. []
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provided detailed information about the arrangement of atoms within the BPTC molecule, confirming its structural identity. []

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